molecular formula C9H12N2O2 B2660791 1-cyclopentyl-1H-pyrazole-5-carboxylic acid CAS No. 1006334-24-2

1-cyclopentyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2660791
M. Wt: 180.207
InChI Key: RCESRIZDABALBM-UHFFFAOYSA-N
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Description

1-cyclopentyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-cyclopentyl-1H-pyrazole-5-carboxylic acid, often involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a series of novel 1H-pyrazole-5-carboxamide compounds were synthesized by a facile method .


Molecular Structure Analysis

The molecular structure of 1-cyclopentyl-1H-pyrazole-5-carboxylic acid is characterized by a pyrazole ring attached to a cyclopentyl group and a carboxylic acid group . Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including 1-cyclopentyl-1H-pyrazole-5-carboxylic acid, have been found to exhibit potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . This suggests that these compounds can undergo chemical reactions with these organisms, leading to their death.

Scientific Research Applications

1. Medicinal Chemistry and Drug Discovery

  • Application : Pyrazoles, including 1-cyclopentyl-1H-pyrazole-5-carboxylic acid, have a wide range of applications in medicinal chemistry and drug discovery .
  • Methods : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

2. Agrochemistry

  • Application : Pyrazoles are also used in agrochemistry .
  • Methods : The methods of application in agrochemistry are similar to those in medicinal chemistry, involving various synthetic strategies .
  • Results : The results of these applications are not specified in the source .

3. Coordination Chemistry and Organometallic Chemistry

  • Application : Pyrazoles are used in coordination chemistry and organometallic chemistry .
  • Methods : The methods of application in these fields involve the use of pyrazoles as ligands in the formation of complex compounds .
  • Results : The results of these applications are not specified in the source .

4. Insecticidal Activities

  • Application : 1H-pyrazole-5-carboxylic acid derivatives have been synthesized and evaluated for their insecticidal activities .
  • Methods : The compounds were synthesized and characterized by 1H NMR, mass spectrometry and elemental analysis .
  • Results : Most of the target compounds showed remarkable fungicidal and insecticidal activity .

5. Antibacterial Activities

  • Application : Pyrazole derivatives, including 1-cyclopentyl-1H-pyrazole-5-carboxylic acid, have been found to exhibit antibacterial properties .
  • Methods : The methods of application in this field involve the synthesis of pyrazole derivatives and their testing against various bacterial strains .
  • Results : The results of these applications are not specified in the source .

6. Anti-inflammatory Activities

  • Application : Pyrazole derivatives are used in the treatment of inflammatory diseases .
  • Methods : The methods of application in this field involve the synthesis of pyrazole derivatives and their testing in various inflammation models .
  • Results : The results of these applications are not specified in the source .

7. Anti-cancer Activities

  • Application : Pyrazole derivatives, including 1-cyclopentyl-1H-pyrazole-5-carboxylic acid, have been found to exhibit anti-cancer properties .
  • Methods : The methods of application in this field involve the synthesis of pyrazole derivatives and their testing against various cancer cell lines .
  • Results : The results of these applications are not specified in the source .

8. Analgesic Activities

  • Application : Pyrazole derivatives are used in the treatment of pain .
  • Methods : The methods of application in this field involve the synthesis of pyrazole derivatives and their testing in various pain models .
  • Results : The results of these applications are not specified in the source .

9. Anticonvulsant Activities

  • Application : Pyrazole derivatives are used in the treatment of convulsions .
  • Methods : The methods of application in this field involve the synthesis of pyrazole derivatives and their testing in various convulsion models .
  • Results : The results of these applications are not specified in the source .

properties

IUPAC Name

2-cyclopentylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCESRIZDABALBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-1H-pyrazole-5-carboxylic acid

CAS RN

1006334-24-2
Record name 1-cyclopentyl-1H-pyrazole-5-carboxylic acid
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